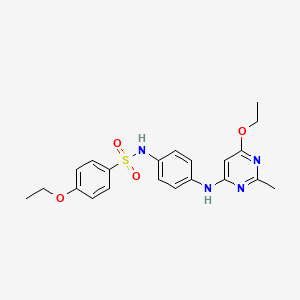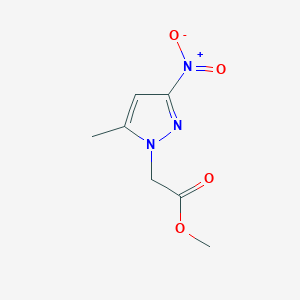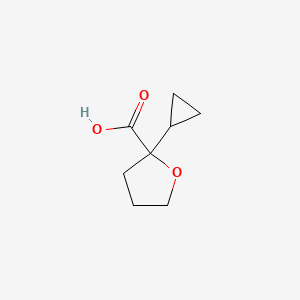![molecular formula C20H24N2O3S B2562251 N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 878443-71-1](/img/structure/B2562251.png)
N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide” is a complex organic compound. It contains a benzamide group, which is a common component in various pharmaceutical drugs . The compound also includes a sulfonylamino group and a phenylethenyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . This process involves the reaction of a carboxylic acid (in this case, benzoic acid) with an amine under specific conditions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide portion of the molecule would contribute to its aromaticity . The sulfonylamino group would likely have a significant impact on the compound’s reactivity .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including those involving their amide group . The presence of the sulfonylamino group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzamides are typically solid at room temperature and have relatively high melting points .Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
- Selective Class III Agents: N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to N-(3-methylbutyl)-4-[[[(E)-2-phenylethenyl]sulfonylamino]benzamide, have shown potential as selective class III agents in cardiac electrophysiology. These compounds exhibit potency in in vitro Purkinje fiber assays, comparable to that of sematilide, a potent selective class III agent undergoing clinical trials (Morgan et al., 1990).
Antimicrobial Activity
- Antibacterial and Antifungal Properties: Novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides demonstrate potent antimicrobial activity. Compounds with a 2-aminobenzimidazole group have been found to be particularly potent, showing efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Ghorab et al., 2017).
Organic Synthesis and Material Science
- Copper-Catalyzed Reactions with Alkanes: Copper-catalyzed reactions of alkanes with compounds like benzamides, tosylamides, and sulfonamides, closely related to N-(3-methylbutyl)-4-[[[(E)-2-phenylethenyl]sulfonylamino]benzamide, have been reported. These reactions lead to functionalization at secondary and primary C–H bonds, indicating potential applications in organic synthesis (Tran et al., 2014).
- Synthesis of Star Polymers: The compound has applications in the synthesis of star polymers with well-defined aromatic polyamide arms, useful in material science (Ohishi et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16(2)12-14-21-20(23)18-8-10-19(11-9-18)22-26(24,25)15-13-17-6-4-3-5-7-17/h3-11,13,15-16,22H,12,14H2,1-2H3,(H,21,23)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDRGTIZRNJTKK-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-4-(2-phenylethenesulfonamido)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

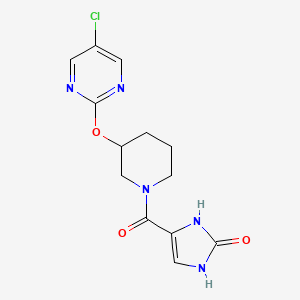


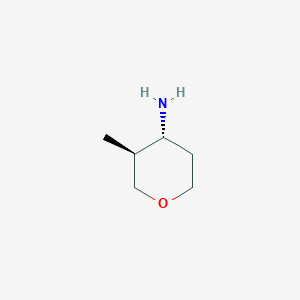
![Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2562175.png)
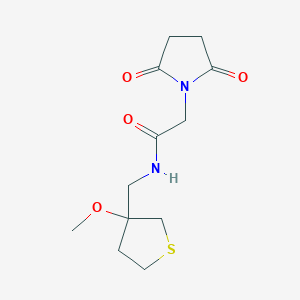
![[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride](/img/structure/B2562178.png)
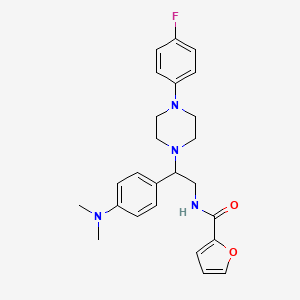
![3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2562180.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2562181.png)
